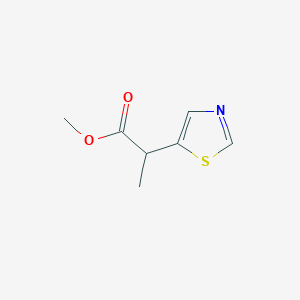
Methyl 2-(thiazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thiazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of thiazole derivatives with appropriate ester precursors. For instance, the reaction of 2-aminothiazole with methyl acrylate under basic conditions can yield the desired product . Another method involves the use of thiourea and α-haloketones, followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(thiazol-5-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of methyl 2-(thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl 2-(thiazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
Methyl 2-(thiazol-5-yl)propanoate, a thiazole derivative, has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives with modifications on the thiazole structure have shown promising results against various cancer cell lines. A study highlighted that specific thiazole derivatives demonstrated cytotoxicity with IC50 values below that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) indicates that substituents on the thiazole and accompanying aromatic rings are crucial for enhancing anticancer activity.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | |
| Compound 10 | A-431 | 1.98 ± 1.22 | |
| This compound | Various | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens, including resistant strains like MRSA. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to interfere with bacterial protein synthesis and cell wall integrity .
- Anti-inflammatory Effects : Additional research has shown that thiazole derivatives can modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-8-4-11-6/h3-5H,1-2H3 |
InChI Key |
FHCFPVRRYHPTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















